molecular formula C14H17N3O3S B2476831 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1323775-51-4

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2476831
CAS RN: 1323775-51-4
M. Wt: 307.37
InChI Key: YAGOFIAQBYSQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of sulfonyl azetidines. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been reported to reduce inflammation, inhibit tumor growth, and prevent the development of neurodegenerative diseases. It has also been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole in lab experiments include its ability to selectively target specific enzymes and proteins, its low toxicity, and its high potency. However, the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole. One of the potential directions is to explore the use of this compound in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Another direction is to optimize the synthesis method to make the compound more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-amino-5-methyl-1,2,4-oxadiazole in the presence of triethylamine. The product is then treated with sodium hydride and 1-bromo-3-chloropropane to obtain the final compound.

Scientific Research Applications

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

properties

IUPAC Name

5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGOFIAQBYSQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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